molecular formula C11H16N2O2S B6145070 N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide CAS No. 1157790-39-0

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide

Cat. No.: B6145070
CAS No.: 1157790-39-0
M. Wt: 240.3
InChI Key:
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Description

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide typically involves the reaction of 4-aminobenzylamine with cyclopropylmethyl chloride, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dofetilide: N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide.

    Ondansetron: A compound with a similar sulfonamide group but different pharmacological properties.

    Nifedipine: Another compound with a sulfonamide group, used as a calcium channel blocker.

Uniqueness

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves the reaction of 4-[(cyclopropylmethyl)amino]benzenesulfonamide with formaldehyde in the presence of sodium cyanoborohydride to form N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide.", "Starting Materials": [ "4-[(cyclopropylmethyl)amino]benzenesulfonamide", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "To a solution of 4-[(cyclopropylmethyl)amino]benzenesulfonamide (1.0 g, 4.2 mmol) in methanol (20 mL) was added formaldehyde (0.5 mL, 6.3 mmol) and sodium cyanoborohydride (0.5 g, 7.9 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL).", "The organic layer was washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide as a white solid (0.8 g, 70% yield)." ] }

CAS No.

1157790-39-0

Molecular Formula

C11H16N2O2S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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